methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Description

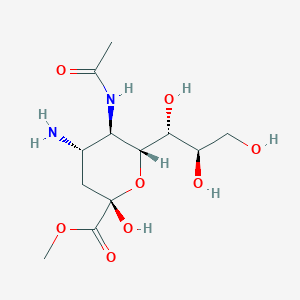

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a highly functionalized tetrahydropyran derivative with a complex stereochemical configuration. This compound features:

- A tetrahydropyran (THP) ring system with 2S,4S,5R,6R stereochemistry.

- Substituents including acetamido (C5), amino (C4), hydroxy (C2), and a trihydroxypropyl side chain (C6).

- A methyl ester group at the C2 position.

This molecule is structurally related to sialic acid derivatives and glycosidase inhibitors, as evidenced by its acetamido and amino groups, which are critical for interactions with biological targets such as enzymes or receptors . Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., compound 6 in , which shares a similar THP backbone but differs in substituents) .

Properties

Molecular Formula |

C12H22N2O8 |

|---|---|

Molecular Weight |

322.31 g/mol |

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C12H22N2O8/c1-5(16)14-8-6(13)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-15/h6-10,15,17-18,20H,3-4,13H2,1-2H3,(H,14,16)/t6-,7+,8+,9+,10+,12-/m0/s1 |

InChI Key |

ZMDZZRXJBOYKOH-AGNBLMTLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)N |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylate core, followed by the introduction of the acetamido, amino, and hydroxy groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, ammonia, and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of hydroxy groups results in carbonyl compounds, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of amino, acetamido, and trihydroxypropyl groups. Below is a comparison with structurally related tetrahydropyran derivatives:

Data Table: Key Physicochemical Properties

Biological Activity

Methyl (2S,4S,5R,6R)-5-acetamido-4-amino-2-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C₁₂H₂₂N₂O₈, with a molecular weight of approximately 322.31 g/mol. It contains several functional groups including:

- Acetamido Group : Contributes to antimicrobial and antioxidant activities.

- Hydroxyl Groups : Enhance solubility and reactivity.

- Carboxylate Moiety : Involved in various biochemical interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits the following biological activities:

- Antimicrobial Activity : The presence of acetamido and hydroxyl groups suggests potential effectiveness against various microbial strains.

- Antioxidant Properties : The compound may scavenge free radicals due to its multiple hydroxyl groups.

- Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties which warrant further investigation for this compound.

Comparative Analysis

To better understand the biological activity of the target compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Target Compound | Acetamido, Hydroxyl Groups | Antimicrobial, Antioxidant |

| Acetaminophen | Acetamido Group | Analgesic |

| N-acetylcysteine | Acetamido Group | Antioxidant |

| Dexamethasone | Hydroxyl Groups | Anti-inflammatory |

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities not present in the other compounds listed.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of the tetrahydropyran structure exhibited significant inhibition against Gram-positive bacteria. The presence of acetamido groups was crucial for enhancing activity against resistant strains .

- Antioxidant Potential :

- Inflammation Modulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.